molecular formula C17H22FN3O3 B5068875 [4-fluoro-2-nitro-5-(piperidin-1-yl)phenyl](piperidin-1-yl)methanone CAS No. 6033-45-0

[4-fluoro-2-nitro-5-(piperidin-1-yl)phenyl](piperidin-1-yl)methanone

Cat. No.: B5068875
CAS No.: 6033-45-0
M. Wt: 335.4 g/mol
InChI Key: SOIHVKBWTPSXTG-UHFFFAOYSA-N
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Description

4-fluoro-2-nitro-5-(piperidin-1-yl)phenylmethanone is a complex organic compound that features both fluorine and nitro functional groups attached to a phenyl ring, which is further substituted with piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-nitro-5-(piperidin-1-yl)phenylmethanone typically involves multiple steps, starting with the nitration of a fluorobenzene derivative to introduce the nitro group. This is followed by the introduction of the piperidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters would be essential to ensure the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-nitro-5-(piperidin-1-yl)phenylmethanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The piperidine moieties can be oxidized to form corresponding N-oxides.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Oxidation: The major product is the N-oxide derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-fluoro-2-nitro-5-(piperidin-1-yl)phenylmethanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. The presence of the nitro and piperidine groups suggests that it may interact with biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various therapeutic applications.

Industry

In the industrial sector, 4-fluoro-2-nitro-5-(piperidin-1-yl)phenylmethanone is used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of 4-fluoro-2-nitro-5-(piperidin-1-yl)phenylmethanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine moieties can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone: This compound has a similar structure but features a trifluoromethyl group instead of a fluorine atom.

    [4-(2-fluoro-phenyl)-piperazin-1-yl]-piperidin-4-yl-methanone: This compound contains a piperazine ring in addition to the piperidine moiety.

Uniqueness

The uniqueness of 4-fluoro-2-nitro-5-(piperidin-1-yl)phenylmethanone lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both nitro and piperidine groups provides opportunities for various modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O3/c18-14-12-15(21(23)24)13(17(22)20-9-5-2-6-10-20)11-16(14)19-7-3-1-4-8-19/h11-12H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIHVKBWTPSXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C(=C2)C(=O)N3CCCCC3)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387110
Record name ST069126
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6033-45-0
Record name ST069126
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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